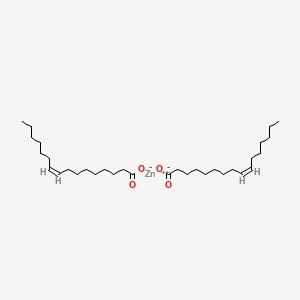
Zinc (Z)-hexadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc (Z)-hexadec-9-enoate: is an organozinc compound that features a zinc ion coordinated to a hexadec-9-enoate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zinc (Z)-hexadec-9-enoate typically involves the reaction of zinc salts with hexadec-9-enoic acid. One common method is the direct reaction of zinc oxide with hexadec-9-enoic acid in the presence of a solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc (Z)-hexadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The hexadec-9-enoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using reagents like halides or phosphines.
Major Products Formed:
Oxidation: Zinc oxide and various organic by-products.
Reduction: Different zinc-containing species depending on the reducing agent used.
Substitution: New organozinc compounds with different ligands.
Applications De Recherche Scientifique
Chemistry: Zinc (Z)-hexadec-9-enoate is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique coordination environment allows for selective activation of substrates.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Medicine: The compound is being investigated for its potential in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry: this compound is used in the production of specialty coatings and lubricants
Mécanisme D'action
The mechanism by which Zinc (Z)-hexadec-9-enoate exerts its effects involves the coordination of the zinc ion to various molecular targets. In catalysis, the zinc ion activates substrates by coordinating to them and facilitating their transformation. In biological systems, the zinc ion can interact with cell membranes and proteins, disrupting their function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Zinc acetate: Used in various industrial and pharmaceutical applications.
Zinc oxide: Widely used in sunscreens, coatings, and as a catalyst.
Zinc chloride: Employed in textile processing, metallurgical fluxes, and as a catalyst.
Uniqueness: Zinc (Z)-hexadec-9-enoate is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity. Unlike other zinc compounds, it offers a combination of catalytic activity and biological functionality, making it versatile for various applications.
Propriétés
Numéro CAS |
67627-66-1 |
|---|---|
Formule moléculaire |
C32H58O4Zn |
Poids moléculaire |
572.2 g/mol |
Nom IUPAC |
zinc;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/2C16H30O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
Clé InChI |
TWTVHORHASCLNS-ATMONBRVSA-L |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Zn+2] |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)

![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
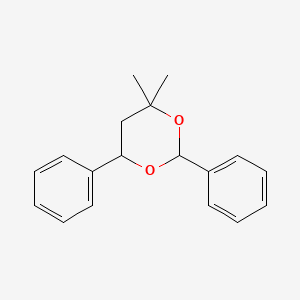
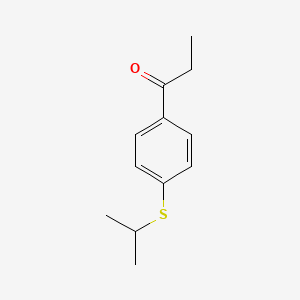

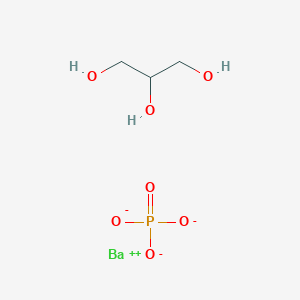
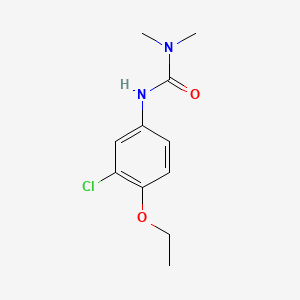
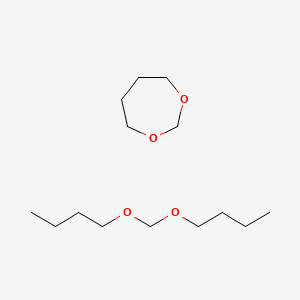
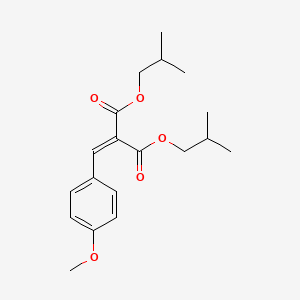
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
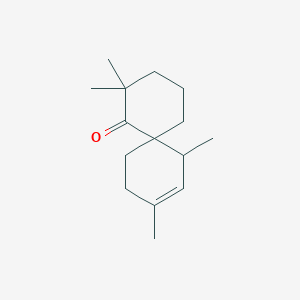
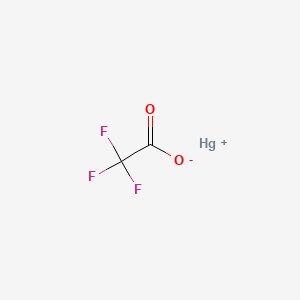
![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)
